2,3-Dichlorothiophene

Übersicht

Beschreibung

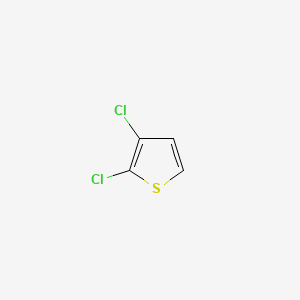

2,3-Dichlorothiophene is a halogenated heterocyclic compound with the molecular formula C4H2Cl2S. It is a derivative of thiophene, where two chlorine atoms are substituted at the 2nd and 3rd positions of the thiophene ring. This compound is known for its unique chemical properties and is used as an intermediate in various chemical syntheses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3-Dichlorothiophene can be synthesized through several methods. One common method involves the isomerization of 2-chlorothiophene to 3-chlorothiophene using a catalyst, followed by chlorination of 3-chlorothiophene at temperatures between 40 and 120 degrees Celsius. The chlorine to 3-chlorothiophene ratio is maintained between 0.3:1 to 1.1:1 (mol/mol) .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of thiophene. This process involves the use of chlorine gas and a catalyst to achieve the desired substitution pattern. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dichlorothiophene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions due to the presence of chlorine atoms.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under reflux conditions.

Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be employed under controlled temperatures.

Major Products Formed:

Nucleophilic Substitution: Formation of thiophene derivatives with various substituents.

Electrophilic Substitution: Formation of chlorinated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Common Synthesis Method:

- Chlorination of Thiophene : This method involves treating thiophene with chlorine gas under controlled conditions to yield 2,3-dichlorothiophene as a product.

Pharmaceuticals

This compound is explored for its potential as a precursor in the development of pharmaceutical compounds. Its derivatives have been studied for various biological activities, including anticancer and antimicrobial properties.

- Anticancer Activity : Research has shown that derivatives such as this compound-3-sulfonamide exhibit significant cytotoxic effects against cancer cell lines like HeLa and MDA-MB231, with IC50 values around 7 µM . Molecular docking studies indicate strong interactions with DNA, suggesting potential as an anticancer agent.

- Antimicrobial Properties : Studies have indicated that compounds derived from this compound demonstrate significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Materials Science

The compound is also being investigated for its applications in materials science, particularly in the development of non-linear optical (NLO) materials.

- Non-linear Optical Properties : Recent studies have synthesized biaryl derivatives of this compound that exhibit promising NLO responses. These materials are being evaluated for their potential use in photonic devices .

Agrochemicals

In agrochemical research, derivatives of this compound are being explored for their efficacy as herbicides and fungicides due to their ability to disrupt biological processes in target organisms.

Case Study 1: Anticancer Potential

A study conducted on the anticancer properties of this compound derivatives highlighted their inhibitory effects on cancer cell proliferation. The research utilized molecular dynamics simulations to assess binding affinities and mechanisms of action against DNA .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that compounds containing the this compound moiety exhibited significant antimicrobial activity. Minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL across different bacterial strains .

Wirkmechanismus

The mechanism of action of 2,3-Dichlorothiophene involves its interaction with various molecular targets. The chlorine atoms in the compound make it reactive towards nucleophiles and electrophiles, allowing it to participate in a wide range of chemical reactions. These interactions can lead to the formation of new compounds with different biological and chemical properties .

Vergleich Mit ähnlichen Verbindungen

- 2,5-Dichlorothiophene

- Tetrachlorothiophene

- 2-Bromothiophene

Comparison: 2,3-Dichlorothiophene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity compared to other chlorinated thiophenes. For example, 2,5-Dichlorothiophene has chlorine atoms at the 2nd and 5th positions, leading to different reactivity and applications. Tetrachlorothiophene, with four chlorine atoms, exhibits even more varied chemical behavior .

Biologische Aktivität

2,3-Dichlorothiophene is a heterocyclic compound characterized by a five-membered ring containing one sulfur atom and two chlorine atoms at the 2 and 3 positions. This structural configuration significantly influences its chemical reactivity and biological activity. Recent research has highlighted its potential applications in various fields, particularly in pharmaceuticals and materials science.

Molecular Formula: C₄H₂Cl₂S

Molecular Weight: 153.030 g/mol

Structural Characteristics:

- The presence of chlorine atoms enhances the compound's reactivity.

- Solubility in various organic solvents is improved due to chlorination.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial activity and potential cytotoxic effects against various cancer cell lines. The compound's derivatives have been explored for their interactions with biological systems, leading to promising applications in drug development.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against a range of pathogens, including bacteria and fungi. The following table summarizes its antimicrobial efficacy:

| Pathogen | Activity Level (Zone of Inhibition) | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | High | |

| Candida albicans | Low | |

| Aspergillus fumigatus | Moderate |

The compound's ability to disrupt microbial cell membranes and inhibit growth has been attributed to its reactive nature and structural features.

Cytotoxic Activity

In vitro studies have demonstrated that this compound and its derivatives exhibit cytotoxic effects against various cancer cell lines. Notably, it has shown activity against human breast cancer (MDA-MB-231) and liver cancer (HepG-2) cell lines. The following table highlights the cytotoxicity findings:

These results indicate a selective toxicity towards cancer cells, making this compound a candidate for further development as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound interacts with specific enzymes involved in cellular processes, potentially altering metabolic pathways.

- DNA Interaction: Some studies suggest that it may bind to DNA or interfere with replication processes.

- Reactive Oxygen Species (ROS) Generation: The chlorinated thiophene can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy Study: A recent study investigated the antimicrobial properties of this compound against clinical isolates of bacteria. Results indicated that it effectively inhibited growth at concentrations as low as 50 µg/mL for certain strains, comparable to standard antibiotics like Gentamicin .

- Cytotoxicity Assessment: In an experiment assessing the cytotoxic effects on MDA-MB-231 cells, researchers found that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound's IC50 value was determined to be approximately 5 µM .

Eigenschaften

IUPAC Name |

2,3-dichlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2S/c5-3-1-2-7-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNVLQIXMBTMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169324 | |

| Record name | Thiophene, 2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17249-79-5 | |

| Record name | Thiophene, 2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichlorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.